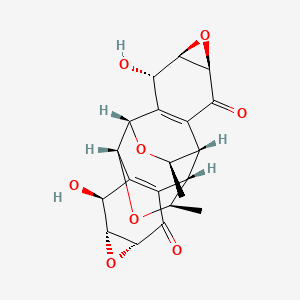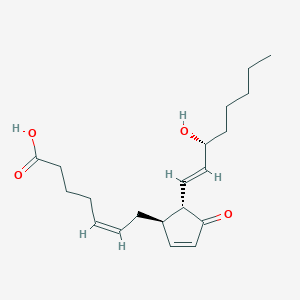
Aldehydoisoophiopogonanone A, 6-
Vue d'ensemble
Description
6-Aldehydoisoophiopogonanone A is a natural product that has been isolated from the roots of Ophiopogon japonicus . It is a type of flavonoid and has a molecular formula of C19H16O7 .
Molecular Structure Analysis
6-Aldehydoisoophiopogonanone A has a molecular weight of 356.33 g/mol . Its chemical name is 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxo-2,3-dihydrochromene-6-carbaldehyde .Physical And Chemical Properties Analysis
6-Aldehydoisoophiopogonanone A is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The physical and chemical properties of substances can be influenced by factors such as density, total porosity, air space, water retention, pH, electrical conductivity, and available nutrient content .Applications De Recherche Scientifique
Anticancer Research
“Aldehydoisoophiopogonanone A, 6-” has shown promise in anticancer research , particularly in the study of lung cancer. A cell metabolomics study using UHPLC/Q-TOF-MS analysis on the effects of Ophiopogon japonicus, which contains this compound, indicated its potential to inhibit proliferation, induce apoptosis, and suppress migration of lung cancer cells . The compound was one of the differential metabolites responsible for these effects, suggesting its role in glycerophospholipid metabolism, ether lipid metabolism, and glutathione metabolism pathways.
Traditional Medicine Enhancement
In traditional Chinese medicine, Ophiopogon japonicus has been used for thousands of years. Modern research, including the presence of “Aldehydoisoophiopogonanone A, 6-”, has identified its pharmacological effects, such as steroidal saponins, homoisoflavonoids, polysaccharides, organic acids, and volatile oils . These findings can enhance the efficacy and understanding of traditional medicine practices.
Metabolic Pathway Analysis
The compound’s involvement in crucial metabolic pathways like glycerophospholipid and ether lipid metabolism can be pivotal for metabolic pathway analysis. This can lead to a better understanding of cellular processes and the development of targeted therapies .
Apoptosis Mechanism Elucidation
Understanding the mechanism of apoptosis is vital in the development of treatments for various diseases. “Aldehydoisoophiopogonanone A, 6-” has been linked to the induction of apoptosis in cancer cells, providing a valuable tool for researchers to elucidate the pathways and mechanisms involved .
Cell Migration Studies
The suppression of cell migration by “Aldehydoisoophiopogonanone A, 6-” offers a research avenue for studying metastasis and developing anti-metastatic drugs. This could have significant implications for treating cancers and other diseases where cell migration plays a role .
Pharmacological Effect Profiling
The diverse pharmacological effects attributed to “Aldehydoisoophiopogonanone A, 6-” can be profiled to develop a comprehensive understanding of its therapeutic potential. This includes its role in anti-inflammatory, antioxidant, and other protective effects .
Mécanisme D'action
Target of Action
Aldehydoisoophiopogonanone A, 6- primarily targets the enzyme tyrosinase . Tyrosinase is a key enzyme involved in the synthesis of melanin, a pigment responsible for the color of skin, hair, and eyes. It catalyzes the conversion of tyrosine to dopaquinone, a critical step in melanin synthesis .
Mode of Action
Aldehydoisoophiopogonanone A, 6- interacts with tyrosinase through a reversible competitive-inhibition mechanism . It binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity . The molecular docking revealed that an aldehyde oxygen atom in Aldehydoisoophiopogonanone A, 6- forms coordination with two Cu ions in the active center of the tyrosinase protein .
Biochemical Pathways
The inhibition of tyrosinase by Aldehydoisoophiopogonanone A, 6- affects the melanin synthesis pathway . By inhibiting tyrosinase, it reduces the production of dopaquinone, thereby decreasing the overall production of melanin .
Result of Action
The inhibition of tyrosinase by Aldehydoisoophiopogonanone A, 6- results in a decrease in melanin production . This can lead to a reduction in pigmentation, which may be beneficial in the treatment of hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation .
Safety and Hazards
Orientations Futures
While the specific future directions for 6-Aldehydoisoophiopogonanone A are not detailed in the search results, there is a general trend in the field of chemistry towards expanding into new applications and inspiring new vapor-based chemical reaction methods . This could potentially include further exploration of the properties and applications of compounds like 6-Aldehydoisoophiopogonanone A.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxo-2,3-dihydrochromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-9-16(21)12(6-20)18(23)15-17(22)11(7-24-19(9)15)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-6,11,21,23H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBGUZJWTCKDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aldehydoisoophiopogonanone A, 6- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



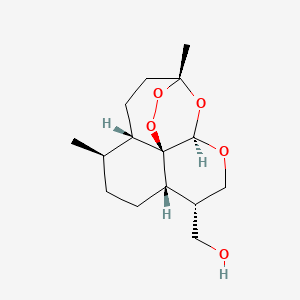

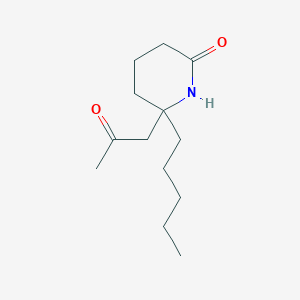

![methyl N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1250202.png)
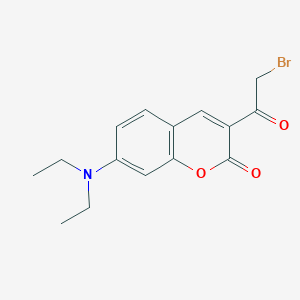
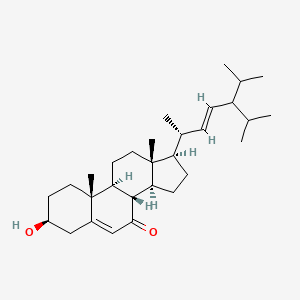
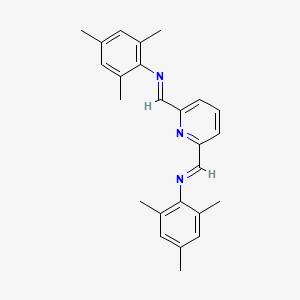
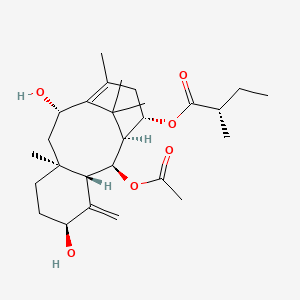

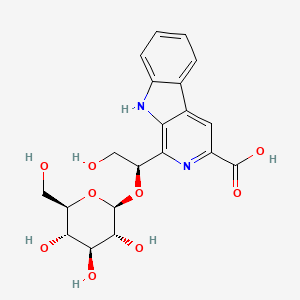
![(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B1250215.png)
